molecular formula C17H18Cl2N2S B13734225 Dichlorpromazine CAS No. 3689-36-9

Dichlorpromazine

Cat. No.: B13734225
CAS No.: 3689-36-9
M. Wt: 353.3 g/mol
InChI Key: BRABGWAAPWTHSE-UHFFFAOYSA-N
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Description

Dichlorpromazine is a synthetic compound belonging to the phenothiazine class of antipsychotic medications. It is structurally related to chlorpromazine, which is widely used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. This compound is known for its potent antipsychotic and sedative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorpromazine typically involves the chlorination of promazine, a phenothiazine derivative. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process involves the substitution of hydrogen atoms on the phenothiazine ring with chlorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The synthesized compound is then subjected to purification processes such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dichlorpromazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: The chlorine atoms on the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents such as amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Dichlorpromazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its effects on cellular processes and neurotransmitter systems.

    Medicine: Investigated for its potential use in the treatment of psychiatric disorders and as an antiemetic.

    Industry: Utilized in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

Dichlorpromazine exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. Additionally, this compound has antagonistic effects on serotonin, histamine, and alpha-adrenergic receptors, contributing to its sedative and antipsychotic properties.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A closely related compound with similar antipsychotic properties.

    Promazine: Another phenothiazine derivative with antipsychotic effects.

    Trifluoperazine: A phenothiazine antipsychotic with a higher potency compared to dichlorpromazine.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its dual action on dopamine and serotonin receptors makes it effective in treating a range of psychiatric symptoms. Additionally, its sedative effects are beneficial in managing agitation and anxiety in patients.

Properties

CAS No.

3689-36-9

Molecular Formula

C17H18Cl2N2S

Molecular Weight

353.3 g/mol

IUPAC Name

3-(2,4-dichlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H18Cl2N2S/c1-20(2)8-5-9-21-14-6-3-4-7-16(14)22-17-13(19)10-12(18)11-15(17)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3

InChI Key

BRABGWAAPWTHSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3Cl)Cl

Origin of Product

United States

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